Tenidap

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

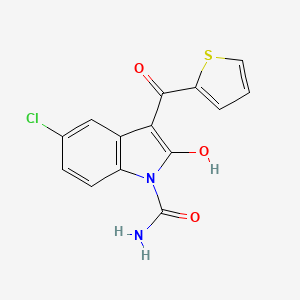

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-hydroxy-3-(thiophene-2-carbonyl)indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,19H,(H2,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSFDUMVCVVWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(N(C3=C2C=C(C=C3)Cl)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046104 | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120210-48-2 | |

| Record name | Tenidap [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120210482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenidap | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenidap | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENIDAP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K7CJ74ONH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenidap's Core Mechanism of Action in Cytokine Modulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap is a novel anti-inflammatory agent that exhibits a unique dual mechanism of action, combining the inhibition of cyclooxygenase (COX) enzymes with the modulation of pro-inflammatory cytokine production. This guide provides a detailed technical overview of this compound's core mechanisms, focusing on its effects on Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). It summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and immunology.

Introduction

This compound, a 2-oxindole derivative, has demonstrated significant potential in the treatment of inflammatory diseases, particularly rheumatoid arthritis. Its therapeutic efficacy stems from a multi-faceted approach to dampening the inflammatory cascade. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes, this compound also exerts profound effects on the production and signaling of key inflammatory cytokines. This guide delves into the molecular underpinnings of this compound's cytokine-modulating properties, providing a granular view of its interactions with cellular signaling pathways.

Cyclooxygenase Inhibition

This compound is a potent inhibitor of both COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data: COX Inhibition

| Enzyme | IC50 Value | Reference |

| COX-1 | 0.03 µM | [1][2] |

| COX-2 | 1.2 µM | [1][2] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Modulation of Pro-inflammatory Cytokines

A hallmark of this compound's mechanism of action is its ability to modulate the production of key pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α.

Interleukin-1 (IL-1) Inhibition

This compound has been shown to be a potent inhibitor of IL-1 synthesis in various cell types, including murine peritoneal macrophages.

| Cell Type | Stimulus | IC50 Value | Reference |

| Murine Peritoneal Macrophages | LPS or Zymosan | 3 µM | [3] |

This value represents the concentration of this compound that results in a 50% reduction in IL-1 production.

-

Cell Culture: Peritoneal macrophages are harvested from mice and cultured in appropriate media.

-

Stimulation: The macrophages are stimulated with either lipopolysaccharide (LPS) or zymosan to induce the production of IL-1.

-

This compound Treatment: Various concentrations of this compound are added to the cell cultures prior to or concurrently with the stimulus.

-

Measurement of IL-1 Production: The concentration of IL-1 in the cell culture supernatant is quantified using a quantitative competitive IL-1 receptor binding assay.

-

Western Blot Analysis: To confirm the inhibition of IL-1 synthesis, intracellular levels of the 34 kDa pro-IL-1 alpha precursor are assessed by Western blot analysis using a specific anti-IL-1 alpha antibody.

Interleukin-6 (IL-6) Inhibition

This compound exhibits a dose-dependent inhibition of IL-6 production in human monocytes and astrocytoma cell lines.[1][2][4] This effect is observed at concentrations that do not significantly impact overall protein synthesis, suggesting a specific inhibitory action.[2]

Tumor Necrosis Factor-alpha (TNF-α) Modulation

The effect of this compound on TNF-α production is complex and appears to be context-dependent. Some studies report that this compound inhibits the production of TNF-α by monocytes following activation by LPS.[1] However, other evidence suggests that this compound can potentiate the LPS-induced synthesis of TNF-α, an effect attributed to its inhibition of cyclooxygenase.[5] This dual activity highlights the intricate interplay between the prostanoid and cytokine networks and warrants further investigation to delineate the precise conditions governing these opposing effects.

Interference with Intracellular Signaling Pathways

This compound's cytokine-modulating effects are, in part, a consequence of its ability to interfere with key intracellular signaling cascades. A primary target is the phospholipase C (PLC) pathway.

Inhibition of Phospholipase C (PLC) and Protein Kinase C (PKC) Signaling

In macrophages, this compound acts as a potent inhibitor of zymosan-induced responses, including the mobilization of arachidonic acid, protein phosphorylation, and the formation of inositol phosphates.[5] This suggests an interference with the receptor-mediated upregulation of phospholipase C.[5] Furthermore, this compound has been shown to inhibit protein kinase C (PKC)-mediated signaling that leads to the release of arachidonate.[6]

Signaling Pathway Diagrams

Caption: Zymosan-induced signaling pathway and points of inhibition by this compound.

Caption: Experimental workflow for assessing this compound's inhibition of IL-1.

Other Anti-inflammatory Mechanisms

Beyond its effects on COX and pro-inflammatory cytokines, this compound exhibits a range of other activities that contribute to its anti-rheumatic properties. These include:

-

Inhibition of bone resorption [5]

-

Inhibition of neutrophil adhesion and degranulation [5]

-

Suppression of glycosaminoglycan synthesis induced by IL-1 [5]

-

Inhibition of the production of active metalloproteinases from chondrocytes [5]

-

Intracellular acidification [5]

Conclusion

This compound's mechanism of action is characterized by a unique and powerful combination of cyclooxygenase inhibition and profound modulation of pro-inflammatory cytokine production. Its ability to inhibit IL-1 and IL-6 synthesis, coupled with its interference in the phospholipase C and protein kinase C signaling pathways, underscores its potential as a disease-modifying anti-rheumatic drug. The complex, dual-action on TNF-α highlights the need for further research to fully elucidate its immunomodulatory profile. This technical guide provides a foundational understanding of this compound's core mechanisms, offering valuable insights for the continued development of targeted anti-inflammatory therapies.

References

- 1. This compound-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cytokine activation processes in vitro by this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of interleukin 1 synthesis by this compound: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent inhibition of interleukin-6 expression in a human astrocytoma cell line by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on Ca(2+)- and protein kinase C-mediated protein phosphorylation, activation of the arachidonate-mobilizing phospholipase A2 and subsequent eicosanoid formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenidap: A Technical Guide to a Dual Cyclooxygenase/5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap is a novel anti-inflammatory agent that exhibits a unique dual mechanism of action, targeting both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways of the arachidonic acid cascade. This dual inhibition allows this compound to potently suppress the production of both prostaglandins and leukotrienes, key mediators of inflammation and pain. Beyond its effects on eicosanoid synthesis, this compound has also been shown to modulate the production of pro-inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This technical guide provides an in-depth overview of this compound's core pharmacology, presenting quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows. While this compound's clinical development was halted due to safety concerns, its distinct mechanism of action continues to be of significant interest to researchers in the field of inflammation and drug development.

Core Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound's primary anti-inflammatory effect stems from its ability to inhibit two key enzymes in the arachidonic acid metabolic pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). This dual inhibitory action distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target the COX enzymes.

Quantitative Inhibitory Activity

| Target Enzyme | Test System | IC50 Value | Reference |

| Cyclooxygenase-1 (COX-1) | Rat Basophilic Leukemia Cells | 20 nM | [1] |

| Cyclooxygenase (COX) Pathway | Human Whole Blood | 7.8 µM | [1] |

| 5-Lipoxygenase (5-LOX) | Human Peripheral Blood Mononuclear Cells | Not Quantified (demonstrated dose-dependent inhibition of LTB4 secretion) | [2] |

It is important to note that while direct IC50 values for this compound against 5-LOX are not specified in the reviewed literature, multiple studies confirm its inhibitory effect on the 5-LOX pathway through the observed reduction in leukotriene B4 (LTB4) production.[2][3]

Signaling Pathway of Arachidonic Acid Metabolism and this compound's Intervention

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and this compound's Dual Inhibition Points.

Modulation of Cytokine Signaling

In addition to its effects on eicosanoid synthesis, this compound has been shown to modulate the production and signaling of key pro-inflammatory cytokines. This activity is thought to contribute significantly to its overall anti-inflammatory profile.

Effects on Interleukin-1 (IL-1)

This compound inhibits the synthesis of IL-1. Studies have shown that it can inhibit IL-1 production in murine peritoneal macrophages stimulated with lipopolysaccharide (LPS) or zymosan, with a 50% inhibition observed at a concentration of 3 µM for both stimuli.[4]

Effects on Other Cytokines

This compound has also been reported to inhibit the production of IL-6 and TNF-α. This cytokine-modulating activity is a key differentiator from many traditional NSAIDs.

Cytokine Signaling Pathway and this compound's Influence

The following diagram illustrates a simplified overview of pro-inflammatory cytokine signaling and the modulatory effects of this compound.

Caption: this compound's Modulation of Pro-inflammatory Cytokine Production.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like this compound.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be included.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro potency of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Purified human recombinant 5-LOX enzyme

-

Arachidonic acid (substrate)

-

Calcium chloride

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Zileuton)

-

Detection system to measure leukotriene B4 (LTB4) production (e.g., ELISA kit or HPLC)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, calcium chloride, ATP, and the 5-LOX enzyme.

-

Add the test compound at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be included.

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a chelating agent like EDTA and an organic solvent).

-

Extract the lipid mediators.

-

Quantify the amount of LTB4 produced using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Dual COX/5-LOX Inhibitor Screening

The following diagram outlines a typical workflow for the screening and characterization of dual COX/5-LOX inhibitors.

Caption: Workflow for Screening Dual COX/5-LOX Inhibitors.

Conclusion

This compound's multifaceted mechanism of action, encompassing the dual inhibition of COX and 5-LOX pathways and the modulation of pro-inflammatory cytokines, represents a significant area of interest in the development of novel anti-inflammatory therapeutics. While its clinical journey was ultimately unsuccessful, the pharmacological principles it embodies continue to inform and inspire the design of next-generation anti-inflammatory agents. This technical guide provides a foundational understanding of this compound's core properties, offering valuable insights for researchers and drug development professionals working to address the complexities of inflammatory diseases. The detailed protocols and pathway diagrams serve as practical resources for the in vitro characterization of dual-pathway inhibitors. Further investigation into compounds with similar dual-acting profiles, potentially with improved safety profiles, remains a promising avenue for future research.

References

- 1. This compound, a structurally novel drug for the treatment of arthritis: antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the antirheumatic agent this compound on CD3, CD4, and CD8 expression and interleukin-1 and leukotriene B4 secretion in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of 5-lipoxygenase product formation and polymorphonuclear cell degranulation by this compound sodium in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of interleukin 1 synthesis by this compound: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Tenidap's Modulatory Effects on Interleukin-1 and Interleukin-6 Production

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tenidap is a novel anti-inflammatory agent, initially developed for rheumatoid arthritis, that exhibits a unique mechanism of action distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic potential was linked to its ability to modulate critical pro-inflammatory cytokines, notably Interleukin-1 (IL-1) and Interleukin-6 (IL-6). This technical guide provides an in-depth analysis of the effects of this compound on the production of these key interleukins. It consolidates quantitative data from pivotal in vitro and clinical studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and mechanisms. The evidence demonstrates that this compound potently inhibits both IL-1 and IL-6 production through mechanisms linked to the disruption of cellular ionic homeostasis, specifically by inhibiting anion transport and lowering intracellular pH, rather than solely through cyclooxygenase (COX) inhibition.

Introduction to this compound

This compound (formerly CP-66,248) is a 2-oxindole derivative that functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1][2] It was developed as a cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis (RA).[3][4] Unlike conventional NSAIDs, which primarily target prostaglandin synthesis, this compound's anti-inflammatory properties are significantly attributed to its ability to suppress the production and action of pro-inflammatory cytokines, including IL-1, IL-6, and Tumor Necrosis Factor (TNF).[3][5] This document focuses specifically on the extensive research detailing this compound's inhibitory effects on IL-1 and IL-6, two central mediators in the pathophysiology of inflammatory diseases. Although Pfizer halted its commercialization due to toxicity concerns, the study of this compound's unique mechanism provides valuable insights for the development of future anti-inflammatory therapeutics.[1]

This compound's Effect on Interleukin-1 (IL-1) Production

This compound has been shown to be a potent inhibitor of IL-1 synthesis and release in various cellular models. Its action appears to occur at a post-transcriptional or translational level, distinguishing it from agents that merely block receptor signaling.

Quantitative Data on IL-1 Inhibition

The following table summarizes key quantitative findings from in vitro studies on this compound's inhibition of IL-1.

| Cell Type | Stimulus | This compound Concentration | Observed Effect on IL-1 | Reference |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) or Zymosan | 3 µM | 50% inhibition (IC₅₀) of IL-1 production. | [6] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Down to 3 µM | Inhibition of intracellular 34 kDa pro-IL-1α appearance. | [6] |

| Human & Murine Macrophages/Monocytes | LPS + ATP | Not specified | Inhibited the ATP-induced release and maturation of IL-1β. | [7] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not specified | Inhibited IL-1 production (potency was less than for IL-6). | [8] |

| Human Arthritic Synovial Fibroblasts | N/A (receptor expression) | 2.5 - 20 µg/mL | Dose-dependent decrease in IL-1 binding sites/cell (29-89%). | [9] |

Mechanism of IL-1 Inhibition

Studies indicate that this compound inhibits IL-1 synthesis at a step subsequent to receptor activation. Research using murine macrophages stimulated with either LPS or zymosan found that this compound inhibited the appearance of intracellular pro-IL-1α, the precursor form of the cytokine.[6] This suggests the drug interferes with the translation or stability of the IL-1 protein.[6] This effect was shown to be selective, as this compound did not inhibit total cellular protein synthesis at concentrations that effectively blocked IL-1 production.[6]

A key aspect of this compound's mechanism is its ability to inhibit anion transport and modulate intracellular pH.[7][10] The ATP-induced release and proteolytic maturation of IL-1β from LPS-stimulated monocytes and macrophages was effectively suppressed by this compound.[7] This inhibitory action was mimicked by other known anion transport inhibitors but not by standard COX-inhibiting NSAIDs like piroxicam and naproxen, highlighting that this effect is independent of prostaglandin synthesis inhibition.[7]

This compound's Effect on Interleukin-6 (IL-6) Production

This compound demonstrates a marked ability to inhibit the production of IL-6, an effect observed consistently across in vitro cellular assays and confirmed in clinical trials with rheumatoid arthritis patients.

Quantitative Data on IL-6 Inhibition

The table below summarizes key data on this compound's inhibitory effects on IL-6, both from laboratory and clinical settings.

| Cell/Patient Type | Stimulus/Condition | This compound Dose/Concentration | Observed Effect on IL-6 | Reference |

| Human Monocytes | Granulocyte-macrophage colony stimulating factor (GM-CSF) | Dose-dependent | Inhibition of IL-6 production. More potent than its effect on total protein synthesis. | [10] |

| THP-1 Monocyte Cell Line | TNF-α + IFN-γ | Dose-dependent | Inhibition of IL-6 production. | [11][12] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Not specified | Potent inhibition of IL-6 production (greater than for TNF and IL-1). | [8] |

| Rheumatoid Arthritis Patients | Active RA | 120 mg/day (6 weeks) | Significant reduction in median serum IL-6 levels (-3.7 pg/mL, a 26.1% decrease from baseline). | [13] |

| Rheumatoid Arthritis Patients | Active RA | 120 mg/day (24 weeks) | Significant reduction in plasma IL-6 levels compared to diclofenac. | [14] |

Mechanism of IL-6 Inhibition

The inhibition of IL-6 production by this compound is dose-dependent and appears to be a core component of its anti-inflammatory profile.[10][12] In studies with human monocytes, this compound's suppression of GM-CSF-induced IL-6 occurred at lower concentrations than those needed to prevent the overall increase in translational activity, indicating a degree of selectivity.[10]

Further investigation using the THP-1 monocyte cell line stimulated with TNF-α and interferon-gamma (IFN-γ) showed that this compound not only inhibited IL-6 production but also blocked the priming effect of IFN-γ, which normally leads to super-induction of IL-6.[11] This suggests that this compound may interfere with the IFN-γ activation pathway, potentially by affecting the differentiation state of monocytes.[11] This cytokine-modulating effect is a key differentiator from traditional NSAIDs; comparative studies show that while this compound potently suppresses IL-6, drugs like naproxen can actually lead to an increase in its production.[8]

References

- 1. This compound [medbox.iiab.me]

- 2. The in vitro free radical scavenging activity of this compound, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Effects of this compound on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of interleukin 1 synthesis by this compound: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound modulates cytoplasmic pH and inhibits anion transport in vitro. II. Inhibition of IL-1 beta production from ATP-treated monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modification of proinflammatory cytokine production by the antirheumatic agents this compound and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound reduces the level of interleukin 1 receptors and collagenase expression in human arthritic synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cytokine activation processes in vitro by this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 13. Rheumatoid arthritis treated with this compound and piroxicam. Clinical associations with cytokine modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comparative study of this compound, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tenidap in Inhibiting T-Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenidap, an oxindole-based compound, has demonstrated significant immunomodulatory properties, particularly in the context of T-cell function. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits a direct inhibitory effect on T-cell proliferation and the production of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's suppression of T-cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development investigating novel anti-inflammatory and immunomodulatory agents.

Introduction

T-lymphocytes are pivotal players in the adaptive immune response and are critically involved in the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis.[1] Consequently, the modulation of T-cell activation and proliferation represents a key therapeutic strategy. This compound emerged as a promising anti-arthritic drug candidate due to its unique cytokine-modulating capabilities and its direct impact on T-cell functions, distinguishing it from conventional NSAIDs.[1][2] This guide delves into the core mechanisms by which this compound exerts its inhibitory effects on T-cell proliferation, providing a detailed overview of its multifaceted modes of action.

Mechanisms of T-Cell Proliferation Inhibition

This compound's inhibitory action on T-cell proliferation is not mediated by a single pathway but rather through a combination of effects on key cellular processes. These include the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, modulation of intracellular calcium levels, and the suppression of pro-inflammatory cytokine production.

Dual Inhibition of COX and 5-LOX Pathways

This compound is recognized as a dual inhibitor of both the COX and 5-LOX enzymes.[3] This dual inhibition is significant as it affects the production of both prostaglandins and leukotrienes, potent inflammatory mediators that can influence T-cell activity.

Modulation of Intracellular Calcium Signaling

A critical step in T-cell activation and proliferation is a sustained increase in intracellular calcium concentration ([Ca²⁺]i). This compound has been shown to interfere with this process. By inhibiting calcium influx, this compound disrupts the downstream signaling cascades that are essential for T-cell activation, including the activation of transcription factors that drive proliferative responses.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been demonstrated to potently inhibit the production of several key pro-inflammatory cytokines that are crucial for T-cell proliferation and differentiation. These include Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][4] By suppressing the synthesis of these cytokines, this compound effectively dampens the autocrine and paracrine signaling loops that promote and sustain T-cell proliferation. For instance, the inhibition of IL-1 production by macrophages has an indirect suppressive effect on T-cells, which are responsive to this cytokine.

Quantitative Data on this compound's Inhibitory Effects

The following tables summarize the quantitative data available on the inhibitory effects of this compound on various cell types and processes relevant to T-cell proliferation.

| Parameter | Cell Type | Stimulus | IC50 Value | Reference |

| IL-1 Production | Murine Peritoneal Macrophages | LPS or Zymosan | 3 µM |

Table 1: Inhibition of IL-1 Production by this compound

| Concentration Range | Cell Type | Effect on Proliferation | Reference |

| > 10 µg/mL | Human Synovial Fibroblasts | Inhibition | [3][5] |

| 1.25 - 5 µg/mL | Human Synovial Fibroblasts | Stimulation | [3][5] |

Table 2: Dose-Dependent Effects of this compound on Synovial Fibroblast Proliferation

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on T-cell proliferation and related cellular functions.

T-Cell Proliferation Assay (Tritiated Thymidine Incorporation)

This assay measures the proliferation of T-cells by quantifying the incorporation of a radioactive nucleotide, [³H]thymidine, into newly synthesized DNA.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells (e.g., Jurkat cells).[6][7]

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA), anti-CD3 antibody, or IL-2).[1][8]

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

[³H]thymidine.

-

96-well flat-bottom microtiter plates.

-

Cell harvester and scintillation counter.

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[9] Alternatively, use a cultured T-cell line like Jurkat. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Stimulation: Add 50 µL of the T-cell mitogen (e.g., PHA at 5 µg/mL) to all wells except for the unstimulated control wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Radiolabeling: 18 hours before harvesting, add 1 µCi of [³H]thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a beta-scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.

Intracellular Calcium Measurement (Fura-2 AM Imaging)

This protocol describes how to measure changes in intracellular calcium concentration in T-cells in response to stimulation and treatment with this compound using the ratiometric fluorescent indicator Fura-2 AM.[10][11][12]

Materials:

-

T-cells (e.g., Jurkat cells).

-

RPMI-1640 medium.

-

Fura-2 AM stock solution (in DMSO).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without calcium.

-

T-cell stimulus (e.g., anti-CD3 antibody).

-

This compound stock solution.

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm).

Procedure:

-

Cell Loading:

-

Wash Jurkat cells and resuspend them in serum-free RPMI-1640 at 1 x 10⁶ cells/mL.

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in RPMI-1640.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS containing calcium to remove extracellular Fura-2 AM.

-

-

Imaging Setup:

-

Plate the Fura-2 loaded cells onto poly-L-lysine coated coverslips in an imaging chamber.

-

Mount the chamber on the fluorescence microscope.

-

-

Baseline Measurement:

-

Perfuse the cells with HBSS containing calcium and record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

-

Drug Application:

-

Perfuse the cells with HBSS containing the desired concentration of this compound and record the fluorescence ratio.

-

-

Stimulation:

-

While continuing to record, stimulate the cells by adding the T-cell stimulus (e.g., anti-CD3 antibody) to the perfusion buffer.

-

-

Data Analysis:

-

Analyze the change in the F340/F380 ratio over time. An increase in the ratio indicates an increase in intracellular calcium. Compare the calcium response in this compound-treated cells to that in control cells.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways affected by this compound in T-cells and the experimental workflows.

Caption: this compound's multifaceted inhibition of T-cell activation.

Caption: Workflow for Tritiated Thymidine Incorporation Assay.

Caption: Workflow for Intracellular Calcium Imaging with Fura-2 AM.

Discussion and Future Directions

This compound's ability to directly inhibit T-cell proliferation through multiple mechanisms highlights its potential as a sophisticated immunomodulatory agent. Its distinct mode of action compared to traditional NSAIDs suggests that it could offer therapeutic benefits in T-cell-mediated autoimmune and inflammatory diseases. The dual inhibition of COX and 5-LOX pathways, coupled with the suppression of calcium signaling and cytokine production, provides a powerful and multifaceted approach to dampening excessive T-cell responses.

Future research should focus on elucidating the precise molecular targets of this compound within the T-cell signaling cascade. Investigating its effects on key transcription factors such as NF-κB and AP-1, which are downstream of calcium and PKC signaling, would provide a more complete picture of its mechanism of action. Furthermore, dose-response studies to determine the IC50 of this compound for T-cell proliferation are warranted to better characterize its potency. A deeper understanding of these aspects will be crucial for the development of next-generation immunomodulatory drugs inspired by the unique properties of this compound.

Conclusion

This compound represents a compelling example of a multi-target immunomodulatory agent with direct inhibitory effects on T-cell proliferation. This technical guide has provided a comprehensive overview of its mechanisms of action, supported by available quantitative data and detailed experimental protocols. The visual representations of the signaling pathways and experimental workflows are intended to facilitate a clearer understanding of the complex interactions involved. The information presented herein serves as a valuable resource for the scientific community engaged in the discovery and development of novel therapies for immune-mediated diseases.

References

- 1. This compound, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound on cytokine induced proliferation of human synovial fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-modulated proinflammatory cytokine activation of a monocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of this compound on cytokine induced proliferation of human synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing Effector Jurkat Cell Activity and Increasing Cytotoxicity against A549 Cells Using Nivolumab as an Anti-PD-1 Agent Loaded on Gelatin Nanoparticles [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of this compound and nonsteroidal antiinflammatory drugs on the response of cultured human T cells to interleukin 2 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PBMC Proliferation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 10. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ionbiosciences.com [ionbiosciences.com]

Tenidap's Impact on Metalloprotease Activity in Cartilage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenidap, an oxindole-derived anti-inflammatory agent, has demonstrated significant potential in mitigating cartilage degradation, a hallmark of osteoarthritis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on metalloprotease activity within cartilage. This compound effectively reduces the activity and expression of key metalloproteinases, including collagenases, stromelysins, and gelatinases. This inhibitory effect is primarily mediated through the downregulation of the pro-inflammatory cytokine Interleukin-1 (IL-1), a critical upstream regulator of metalloproteinase gene expression in chondrocytes. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows to provide a comprehensive resource for researchers in rheumatology and drug development.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on metalloprotease activity and gene expression as reported in preclinical and clinical studies.

Table 1: In Vivo Efficacy of this compound on Metalloprotease Activity in a Canine Model of Osteoarthritis [1]

| Metalloprotease | Tissue | This compound Dosage (0.5 mg/kg bid) | This compound Dosage (1.5 mg/kg bid) | p-value vs. Control |

| Stromelysin | Cartilage | Significant Reduction | Marked and Significant Reduction | p < 0.02 |

| Synovial Membrane | Significant Reduction | Marked and Significant Reduction | p < 0.03 | |

| Collagenase | Cartilage | Significant Reduction | Marked and Significant Reduction | p < 0.02 |

| Synovial Membrane | Significant Reduction | Marked and Significant Reduction | p < 0.02 | |

| Gelatinase | Cartilage | Significant Reduction | Marked and Significant Reduction | p < 0.03 |

| Synovial Membrane | Significant Reduction | Marked and Significant Reduction | p < 0.03 |

Data derived from a study on a canine model of osteoarthritis where treatment was initiated 4 weeks post-surgery and continued for 8 weeks.

Table 2: Effect of this compound on Metalloprotease Gene Expression

| Gene | Study Type | Treatment | Effect on mRNA Expression | p-value | Reference |

| Stromelysin (MMP-3) | Human Synovial Biopsy (Rheumatoid Arthritis) | This compound (120 mg/day for 6 weeks) | Significantly lower compared to piroxicam | p = 0.037 | [2] |

| Collagenase-1 (MMP-1) | Canine Model of Osteoarthritis | This compound (3 mg/kg/bid for 8 weeks) | Significantly lower cell score in cartilage and synovial membrane | p < 0.0002 (cartilage), p < 0.03 (synovial membrane) | [3] |

Mechanism of Action: Inhibition of the IL-1 Signaling Pathway

This compound's primary mechanism for reducing metalloprotease activity in cartilage involves the inhibition of the pro-inflammatory cytokine Interleukin-1 (IL-1). IL-1 is a potent stimulator of metalloproteinase gene expression in chondrocytes. By suppressing IL-1 synthesis and signaling, this compound effectively downregulates the downstream cascade that leads to the production of cartilage-degrading enzymes.[4]

The proposed signaling pathway is as follows:

-

Inhibition of IL-1 Production: this compound has been shown to inhibit the synthesis of IL-1 in macrophages, key producers of this cytokine in the joint.[4]

-

Downregulation of IL-1 Signaling: In chondrocytes, IL-1 binds to its receptor (IL-1R), initiating a signaling cascade that involves the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB).

-

Suppression of Transcription Factor Activation: By reducing IL-1 levels, this compound indirectly prevents the activation of AP-1 and NF-κB.

-

Reduced Metalloprotease Gene Expression: AP-1 and NF-κB are crucial for the transcriptional activation of various metalloproteinase genes, including those for collagenases (e.g., MMP-1, MMP-13) and stromelysins (e.g., MMP-3). Consequently, the inhibition of these transcription factors by this compound leads to a decrease in the synthesis of these destructive enzymes.

Experimental Protocols

Disclaimer: The following protocols are representative examples of methods used to assess metalloprotease activity and are not necessarily the exact protocols used in the cited studies for this compound, as those were not detailed in the available literature. These are intended to provide a general framework for researchers.

Cartilage Explant Culture

This protocol describes the establishment of a cartilage explant culture system to study the effects of compounds like this compound on cartilage metabolism in an ex vivo setting.

Materials:

-

Articular cartilage source

-

Sterile dissecting tools

-

Biopsy punch (3-5 mm)

-

Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics)

-

Multi-well culture plates

-

This compound and pro-inflammatory stimuli (e.g., recombinant human IL-1β)

Procedure:

-

Cartilage Harvest: Aseptically dissect articular cartilage from the femoral condyles or tibial plateau.

-

Explant Creation: Use a biopsy punch to create uniform, full-thickness cartilage explants.

-

Culture: Place one explant per well in a 24-well plate containing 1 mL of culture medium. Allow explants to equilibrate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound and/or IL-1β. Include appropriate controls (untreated, IL-1β alone).

-

Incubation: Culture the explants for the desired duration (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Sample Collection: At the end of the incubation period, collect the conditioned culture medium for analysis of secreted metalloproteases and glycosaminoglycan (GAG) release. Harvest the cartilage explants for gene expression analysis.

Metalloprotease (Collagenase) Activity Assay

This protocol provides a general method for measuring collagenase activity in conditioned media from cartilage explant cultures using a fluorogenic substrate.

Materials:

-

Conditioned medium from cartilage explant cultures

-

Fluorogenic collagenase substrate (e.g., DQ™ gelatin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and ZnCl2)

-

Recombinant active collagenase (for standard curve)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant active collagenase in assay buffer to generate a standard curve.

-

Sample Preparation: Add a known volume of conditioned medium to the wells of the 96-well plate.

-

Substrate Addition: Add the fluorogenic collagenase substrate to all wells (standards and samples).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the collagenase activity in the samples by comparing their fluorescence readings to the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for MMP Gene Expression

This protocol outlines the steps for quantifying the mRNA expression of metalloproteinases in cartilage explants.

Materials:

-

Cartilage explants

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers specific for target MMPs (e.g., MMP-1, MMP-3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the cartilage explants using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target MMPs and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target MMP genes, normalized to the housekeeping gene.

Conclusion

This compound demonstrates a clear and significant inhibitory effect on metalloprotease activity in cartilage. Its mechanism of action, centered on the suppression of the IL-1 signaling pathway, presents a compelling rationale for its potential as a disease-modifying agent in osteoarthritis. The quantitative data from preclinical models, although lacking specific IC50 values, consistently show a reduction in both the activity and gene expression of key cartilage-degrading enzymes. Further research to elucidate the precise molecular interactions of this compound with components of the IL-1 signaling cascade and to determine its direct inhibitory potential on specific metalloproteinases will be invaluable for the continued development and clinical application of this and similar therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundational framework for conducting such investigations.

References

- 1. The therapeutic effects of this compound in canine experimental osteoarthritis: relationship with biochemical markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on metalloproteinase gene expression in rheumatoid arthritis: a synovial biopsy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifibroproliferative effect of this compound in chronic antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Tenidap as a Potent Opener of the hKir2.3 Inwardly Rectifying Potassium Channel

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tenidap, originally developed as a non-steroidal anti-inflammatory drug (NSAID), has been identified as a potent and selective opener of the human inwardly rectifying potassium (Kir) channel, hKir2.3.[1] This channel is crucial for maintaining the resting membrane potential in various excitable cells, including neurons and cardiac myocytes.[2][3] this compound's ability to enhance hKir2.3 activity leads to membrane hyperpolarization, suggesting its potential as a valuable pharmacological tool for studying physiological processes involving Kir2.3 and as a therapeutic candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][4][5] This document provides a comprehensive technical overview of this compound's mechanism of action, quantitative effects on hKir2.3, selectivity profile, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound directly potentiates the hKir2.3 channel, leading to an increased efflux of potassium (K+) ions.[1] This outward flow of positive charge results in membrane hyperpolarization and a concurrent decrease in cellular input resistance.[1] Studies have shown that the potentiation of hKir2.3 by this compound is not mediated by common intracellular signaling pathways, as it is unaffected by inhibitors of phospholipase A2, protein kinase C, or arachidonic acid metabolic pathways.[1] Furthermore, its action is not intracellular, suggesting an external binding site on the channel or an interaction within the membrane.[1] This direct activation makes this compound a specific modulator for investigating Kir2.3-related functions.

References

- 1. This compound, a novel anti-inflammatory agent, is an opener of the inwardly rectifying K+ channel hKir2.3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards the Development of AgoKirs: New Pharmacological Activators to Study Kir2.x Channel and Target Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inwardly rectifying potassium channels: their structure, function, and physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, an agonist of the inwardly rectifying K+ channel Kir2.3, delays the onset of cortical epileptiform activity in a model of chronic temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of Kir2.3 Channels by this compound Suppresses Epileptiform Burst Discharges in Cultured Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Tenidap: A Case Study in Rheumatoid Arthritis Drug Development

An In-depth Technical Guide on the Historical Development of Tenidap for Rheumatoid Arthritis

Introduction

This compound, a novel anti-rheumatic agent developed by Pfizer, emerged in the late 1980s and early 1990s as a promising therapeutic for rheumatoid arthritis (RA). Its unique dual mechanism of action, combining cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition with cytokine modulation, set it apart from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and disease-modifying anti-rheumatic drugs (DMARDs).[1][2] This whitepaper provides a comprehensive technical overview of the historical development of this compound, from its preclinical rationale and mechanism of action to its clinical trial performance and the ultimate reasons for its withdrawal.

Preclinical Development and Mechanism of Action

This compound's development was rooted in the growing understanding of the central role of both eicosanoids and cytokines in the pathophysiology of rheumatoid arthritis.

Dual Inhibition of COX and 5-LOX Pathways

Preclinical studies demonstrated that this compound was a potent inhibitor of both the COX and 5-LOX pathways.[3] This dual inhibition was considered a significant advantage over traditional NSAIDs, which only target the COX pathway, as it would theoretically provide broader control over inflammatory mediators.

Cytokine Modulation

Beyond its effects on eicosanoid synthesis, this compound was shown to modulate the production and activity of key pro-inflammatory cytokines implicated in RA, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] In vitro studies revealed that this compound could inhibit the synthesis of IL-1 and IL-6 by macrophages.[5][6] This cytokine-modulating activity was a novel and exciting aspect of this compound's profile, suggesting the potential for disease-modifying effects.

The proposed signaling pathway for this compound's action is multifaceted. It was suggested to interfere with receptor-mediated upregulation of phospholipase C in macrophages, a critical step in the signaling cascade leading to the production of pro-inflammatory cytokines.[6] Furthermore, this compound was found to act as an intracellular acidifier, a property that could contribute to its diverse anti-inflammatory effects.[6]

Clinical Development

This compound underwent a series of clinical trials to evaluate its efficacy and safety in patients with rheumatoid arthritis.

Phase II and III Clinical Trials

Clinical trials compared this compound to placebo, standard NSAIDs like diclofenac and piroxicam, and the DMARD combination of hydroxychloroquine and piroxicam.[7][8][9][10]

A 4-week, double-blind, placebo-controlled study involving 198 patients with active RA demonstrated that this compound (40-200 mg/day) was significantly more effective than placebo in improving four of the five primary efficacy variables.[8] Notably, this compound led to a 51% reduction in C-reactive protein (CRP) and an 18% reduction in erythrocyte sedimentation rate (ESR).[8]

In a 24-week, double-blind, randomized study with 384 RA patients, this compound (120 mg/day) showed significantly greater improvement in all five primary efficacy parameters compared to diclofenac (150 mg/day).[7] this compound, but not diclofenac, was associated with significant and sustained reductions in CRP and serum amyloid A (SAA), as well as a significant reduction in plasma IL-6.[7]

Another 24-week, double-blind study compared this compound (120 mg/day) with piroxicam (20 mg/day) alone and with a combination of hydroxychloroquine (400 mg/day) and piroxicam.[9] this compound demonstrated greater improvements than piroxicam alone in three of the five primary efficacy measures at 24 weeks.[9] The study also highlighted this compound's significant reductions in CRP and SAA compared to piroxicam.[9]

A 6-week, double-blind, crossover trial comparing this compound (120 mg/day) with piroxicam (20 mg/day) in 49 patients showed that this compound treatment resulted in significantly lower median values for CRP, ESR, SAA, and IL-6.[10]

The following table summarizes key quantitative data from these clinical trials.

| Trial | Comparator | Duration | Key Efficacy Findings | Key Biomarker Findings | Adverse Events of Note |

| Prupas et al., 1996[8] | Placebo | 4 weeks | Significant improvement in 4 of 5 primary efficacy variables vs. placebo. | 51% reduction in CRP, 18% reduction in ESR. | Similar discontinuation rate due to side effects as placebo (3%). |

| Wylie et al., 1995[7] | Diclofenac (150 mg/day) | 24 weeks | Significantly greater improvement in all 5 primary efficacy parameters vs. diclofenac. | Significant and sustained reductions in CRP and SAA; significant reduction in plasma IL-6. | Higher incidence of mild, non-progressive proteinuria of proximal tubular origin. Equal incidence of elevated transaminases. |

| Blackburn et al., 1995[9] | Piroxicam (20 mg/day) and Hydroxychloroquine (400 mg/day) + Piroxicam | 24 weeks | Greater improvements than piroxicam alone in 3 of 5 primary efficacy measures at 24 weeks. | Significantly greater reductions in CRP and SAA vs. piroxicam. Significant reductions in plasma IL-6. | Mild, nonprogressive, reversible proteinuria in 6.4% of patients. Elevated transaminase levels in 3-4% of patients. |

| Breedveld et al., 1993[10] | Piroxicam (20 mg/day) | 6 weeks | Treatment differences for 4 of 7 clinical parameters favored this compound (not statistically significant). | Significantly lower median CRP (-60.4%), ESR (-17.7%), SAA (-35.5%), and IL-6 (-26.1%) vs. piroxicam. | Reversible increase in urinary protein excretion. |

Experimental Protocols

While detailed experimental protocols from the original studies are not fully available in the public domain, the methodologies can be summarized as follows:

-

Clinical Efficacy Assessment: Standard clinical assessments for rheumatoid arthritis were used, including the number of tender and swollen joints, patient's and physician's global assessment of disease activity, and pain scores.

-

Biomarker Analysis: Serum and plasma samples were collected at baseline and at specified intervals throughout the trials. CRP and SAA levels were measured using standard immunoassays. Plasma IL-6 levels were also determined by immunoassay.

-

Safety Monitoring: Routine laboratory tests were conducted to monitor hematological, renal, and hepatic function. This included complete blood counts, serum creatinine, and liver function tests (transaminases). Urinalysis was performed to detect proteinuria.

Withdrawal and Post-Market Analysis

Despite its promising efficacy profile, Pfizer halted the commercialization plans for this compound in 1996 following a rejection of its marketing approval application by the U.S. Food and Drug Administration (FDA).[1][11] The primary reason for this decision was concerns over liver and kidney toxicity observed in clinical trials.[1][11]

The toxicity was attributed to the metabolic activation of the thiophene moiety within the this compound molecule.[1][12][13] Metabolism of the thiophene ring can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which are highly electrophilic and can cause oxidative damage to hepatocytes and renal cells.[13] This bioactivation potential of the thiophene ring has been implicated in the toxicity of other drugs as well.[13]

The adverse events of mild, non-progressive proteinuria and elevated transaminases reported in the clinical trials were early indicators of this potential toxicity.[7][9] Although these were often reversible, the risk of more severe, idiosyncratic hepatotoxicity and nephrotoxicity was a significant concern for regulatory agencies.

Conclusion

The story of this compound serves as a valuable lesson in drug development. It highlights the importance of a deep understanding of a drug's metabolic fate and the potential for the formation of reactive metabolites, even when the parent compound shows a promising efficacy and safety profile in early to mid-stage clinical trials. The dual-action approach of targeting both eicosanoid and cytokine pathways was innovative and foreshadowed the development of later biologic therapies for rheumatoid arthritis. However, the unforeseen toxicity associated with its chemical structure ultimately prevented this compound from reaching patients. This case underscores the critical need for thorough toxicological evaluation and the careful consideration of structural alerts, such as the thiophene moiety, in the design of new therapeutic agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro free radical scavenging activity of this compound, a new dual cyclo-oxygenase and 5-1ipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of interleukin 1 synthesis by this compound: a new drug for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on intracellular signal transduction and the induction of proinflammatory cytokines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comparative study of this compound, a cytokine-modulating anti-rheumatic drug, and diclofenac in rheumatoid arthritis: a 24-week analysis of a 1-year clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in patients with rheumatoid arthritis. A 4-week, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in rheumatoid arthritis. A 24-week double-blind comparison with hydroxychloroquine-plus-piroxicam, and piroxicam alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rheumatoid arthritis treated with this compound and piroxicam. Clinical associations with cytokine modulation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of cytokine activation processes in vitro by this compound, a novel anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 13. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tenidap In Vitro Assay Protocols for Human Synovial Fibroblasts

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tenidap is an anti-inflammatory drug that has been investigated for its therapeutic potential in rheumatoid arthritis. Its mechanism of action involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the production of pro-inflammatory mediators. Additionally, this compound has been shown to modulate cytokine signaling, particularly affecting the interleukin-1 (IL-1) pathway.[1][2] These characteristics make this compound a subject of interest in rheumatology research.

Human synovial fibroblasts are key cells implicated in the pathogenesis of rheumatoid arthritis. In the arthritic joint, these cells proliferate excessively and contribute to inflammation and joint destruction by producing inflammatory cytokines, chemokines, and matrix-degrading enzymes. Therefore, in vitro assays using human synovial fibroblasts are crucial for evaluating the efficacy and mechanism of action of anti-rheumatic drugs like this compound.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the effects of this compound on human synovial fibroblasts. The described assays will enable researchers to assess the impact of this compound on cell proliferation, pro-inflammatory mediator production, and gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on human synovial fibroblasts as reported in the literature.

Table 1: Effect of this compound on IL-1 Receptor Binding in Human Synovial Fibroblasts from Osteoarthritis (OA) and Rheumatoid Arthritis (RA) Patients [3]

| Cell Type | This compound Concentration (µg/mL) | Inhibition of IL-1 Binding Sites (%) |

| OA Synovial Fibroblasts | 2.5 | 41 |

| OA Synovial Fibroblasts | 20 | 81 |

| RA Synovial Fibroblasts | 2.5 | 29 |

| RA Synovial Fibroblasts | 20 | 89 |

Table 2: Dose-Dependent Effect of this compound on the Proliferation of Human Synovial Fibroblasts [1][2]

| This compound Concentration (µg/mL) | Effect on Cell Growth |

| 1.25 - 5 | Small but significant increase in proliferation |

| > 10 | Inhibition of cell growth |

Signaling Pathways and Experimental Workflows

Experimental Protocols

Isolation and Culture of Human Synovial Fibroblasts

This protocol describes the isolation of synovial fibroblasts from synovial tissue obtained from patients with rheumatoid arthritis.

Materials:

-

Synovial tissue

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase VIII

-

Phosphate-Buffered Saline (PBS)

-

Sterile tissue culture flasks and dishes

Procedure:

-

Obtain synovial tissue samples under sterile conditions.

-

Wash the tissue extensively with sterile PBS to remove any blood clots.

-

Mince the tissue into small pieces (1-2 mm³) in a sterile petri dish containing a small amount of DMEM.

-

Transfer the minced tissue to a sterile conical tube and add collagenase VIII solution (e.g., 1 mg/mL in DMEM).

-

Incubate the tissue digest at 37°C for 2-4 hours with gentle agitation.

-

After digestion, filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the filtered cell suspension at 500 x g for 10 minutes.

-

Resuspend the cell pellet in complete culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Plate the cells in T-75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 3-4 days.

-

When the cells reach 80-90% confluency, subculture them using trypsin-EDTA. Fibroblasts at passages 3-8 are typically used for experiments.

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to determine the effect of this compound on the proliferation of human synovial fibroblasts.

Materials:

-

Human synovial fibroblasts

-

96-well tissue culture plates

-

This compound stock solution

-

Complete culture medium

-

Crystal Violet solution (0.5% in 25% methanol)

-

10% acetic acid

-

Microplate reader

Procedure:

-

Seed human synovial fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium (containing the vehicle, e.g., DMSO, at the same concentration as the highest this compound concentration).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 15 minutes at room temperature.

-

Wash the wells with PBS and allow them to air dry completely.

-

Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Gently wash the plate with tap water until the water runs clear.

-

Air dry the plate completely.

-

Solubilize the stained cells by adding 100 µL of 10% acetic acid to each well.

-

Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, adherent cells.

Prostaglandin E2 (PGE2) Measurement

This protocol outlines the measurement of PGE2 in the culture supernatant of human synovial fibroblasts using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Human synovial fibroblasts

-

24-well tissue culture plates

-

This compound stock solution

-

Complete culture medium

-

PGE2 EIA or RIA kit

-

Microplate reader or gamma counter

Procedure:

-

Seed human synovial fibroblasts in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence or absence of a pro-inflammatory stimulus (e.g., IL-1β, 10 ng/mL) for a specified time (e.g., 24 hours).

-

Collect the culture supernatants and centrifuge to remove any cellular debris.

-

Perform the PGE2 measurement on the supernatants according to the manufacturer's instructions for the chosen EIA or RIA kit.

-

Briefly, this typically involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

-

Generate a standard curve using the provided PGE2 standards.

-

Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

Cytokine Measurement (ELISA for IL-6 and TNF-α)

This protocol describes the quantification of pro-inflammatory cytokines, such as IL-6 and TNF-α, in the culture supernatant of human synovial fibroblasts using a sandwich ELISA.

Materials:

-

Human synovial fibroblasts

-

24-well tissue culture plates

-

This compound stock solution

-

Complete culture medium

-

IL-6 and TNF-α ELISA kits

-

Microplate reader

Procedure:

-

Seed and treat the human synovial fibroblasts as described in the PGE2 measurement protocol.

-

Collect the culture supernatants.

-

Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocols.

-

In a typical sandwich ELISA:

-

A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate.

-

Samples and standards are added to the wells, and the cytokine binds to the capture antibody.

-

A biotinylated detection antibody, also specific for the cytokine, is added, forming a sandwich complex.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A substrate solution is added, and the HRP enzyme catalyzes a color change.

-

The reaction is stopped, and the absorbance is read at 450 nm.

-

-

Generate a standard curve for each cytokine.

-

Determine the concentration of IL-6 and TNF-α in the samples from their respective standard curves.

Gene Expression Analysis (RT-PCR for IL-1 Receptor Type I mRNA)

This protocol provides a method to assess the effect of this compound on the mRNA expression of the IL-1 Receptor Type I (IL-1R1) in human synovial fibroblasts.

Materials:

-

Human synovial fibroblasts

-

6-well tissue culture plates

-

This compound stock solution

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for IL-1R1 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Seed human synovial fibroblasts in 6-well plates and treat with this compound for the desired time.

-

RNA Extraction:

-

Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the kit manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

-

Real-time PCR (qPCR):

-

Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for IL-1R1 or the housekeeping gene, and the qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both IL-1R1 and the housekeeping gene.

-

Calculate the relative expression of IL-1R1 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

-

Collagenase Expression and Activity Assays

This compound has been shown to reduce IL-1 induced collagenase expression.[3] The following outlines approaches to measure both collagenase gene expression and enzymatic activity.

A. Collagenase Gene Expression (Northern Blot)

Materials:

-

Total RNA from treated synovial fibroblasts

-

Formaldehyde, agarose, MOPS buffer

-

Nylon membrane

-

Labeled probe specific for collagenase mRNA

-

Hybridization buffer and wash solutions

-

Phosphorimager or X-ray film

Procedure:

-

Isolate total RNA as described in the RT-PCR protocol.

-

Separate the RNA samples by size on a denaturing formaldehyde-agarose gel.

-

Transfer the separated RNA to a nylon membrane.

-

Hybridize the membrane with a labeled probe specific for the collagenase mRNA of interest (e.g., MMP-1).

-

Wash the membrane to remove unbound probe.

-

Detect the hybridized probe using a phosphorimager or by exposing the membrane to X-ray film. The intensity of the band corresponds to the amount of collagenase mRNA.

B. Collagenase Activity Assay

Materials:

-

Culture supernatants from treated synovial fibroblasts

-

Collagenase activity assay kit (fluorometric or colorimetric)

-

Fluorometer or spectrophotometer

Procedure:

-